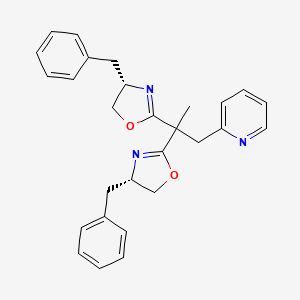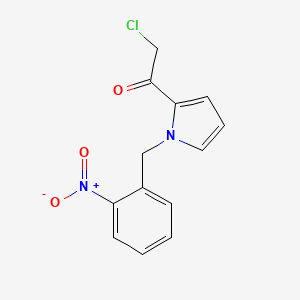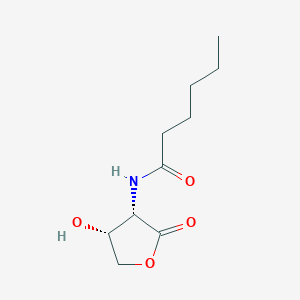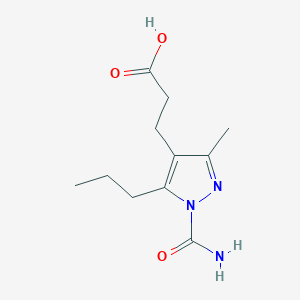
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a carbamoyl group, a methyl group, and a propyl group attached to the pyrazole ring, along with a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:
Preparation of Hydrazine Derivative: The starting material, a hydrazine derivative, is prepared by reacting hydrazine hydrate with a suitable aldehyde or ketone.
Cyclization Reaction: The hydrazine derivative is then reacted with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole compound is further modified by introducing the carbamoyl, methyl, and propyl groups through various organic reactions such as alkylation, acylation, and amidation.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Purification of the final product through techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Condensation: Formation of larger heterocyclic compounds or polymers.
Aplicaciones Científicas De Investigación
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biological Assays: It is used in various biological assays to study its effects on cellular processes and pathways.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: It is used in pharmacological studies to understand its interactions with biological targets and its pharmacokinetics.
Industry
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example:
Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with receptors on the cell surface or within cells, leading to changes in cellular signaling pathways and gene expression.
The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparación Con Compuestos Similares
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-(1-Carbamoyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the propyl group, which may affect its chemical and biological properties.
3-(1-Carbamoyl-5-propyl-1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group, which may influence its reactivity and interactions.
3-(1-Carbamoyl-3-methyl-5-ethyl-1H-pyrazol-4-yl)propanoic acid: Contains an ethyl group instead of a propyl group, leading to differences in steric and electronic effects.
Propiedades
Número CAS |
90208-57-4 |
|---|---|
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-(1-carbamoyl-3-methyl-5-propylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-9-8(5-6-10(15)16)7(2)13-14(9)11(12)17/h3-6H2,1-2H3,(H2,12,17)(H,15,16) |
Clave InChI |
YFGPMYCPONUCFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=NN1C(=O)N)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


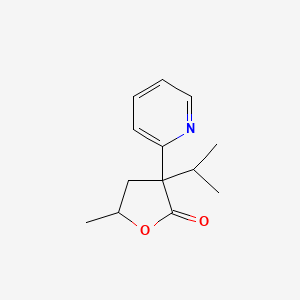
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
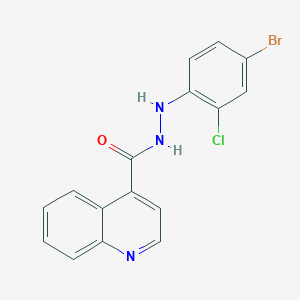
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
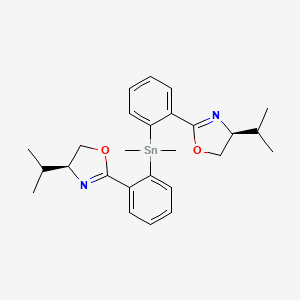
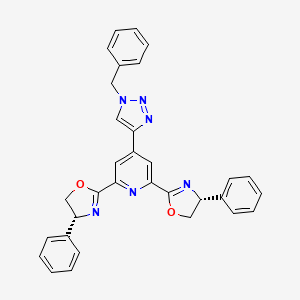
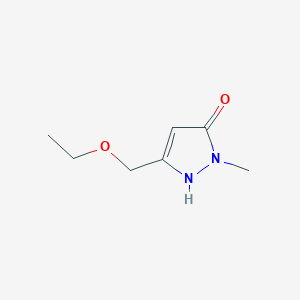
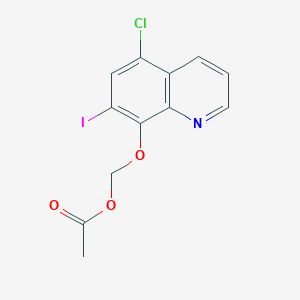


![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
